tochibanan B
Description
Tochibanan B is a bioactive polysaccharide isolated from the rhizomes of Panax japonicus (竹节参), a plant species widely distributed in East Asia. It was first identified in Japanese-grown bamboo by researchers in the late 1980s . Structurally, this compound is a heteropolysaccharide with a molecular weight of approximately 40,000 Da. Its composition includes L-arabinose (7.9%), D-galactose (87.1%), D-glucose (1.6%), and galacturonic acid (3.5%), forming a complex branched structure . Pharmacologically, this compound is noted for its immunomodulatory properties, particularly its ability to activate the reticuloendothelial system (RES), which enhances phagocytic activity and supports immune defense .
Properties
CAS No. |
125524-71-2 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Synonyms |
tochibanan B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Tochibanan B is most frequently compared to Tochibanan A, another polysaccharide isolated from the same plant. Key structural differences include:
Key Observations :
- Tochibanan A’s linear β-1,4-galactan structure contrasts with this compound’s heterogeneous, branched architecture .
- Regional variations in polysaccharide content (e.g., 40.12% in Shaanxi-grown Panax japonicus vs. 12.68% in Hubei) suggest environmental influences on biosynthesis .
Functional Comparison
While both Tochibanan A and B activate the RES, their structural differences may modulate efficacy:
- Tochibanan A : Simpler structure may facilitate faster metabolic processing but lower sustained immune stimulation .
- Other Polysaccharides : For example, polysaccharides from 珠子参 (珠子参多糖) exhibit higher total sugar content (40.12%) but lack detailed mechanistic studies .
Pharmacological Context
- Non-Polysaccharide Compounds: Panax japonicus also produces triterpenoid saponins (e.g., chikusetsusaponins) and volatile terpenes (e.g., gerinacrene D). These differ fundamentally from this compound in both structure (small molecules vs. polysaccharides) and function (anti-inflammatory vs. immunostimulatory) .
Q & A
Q. What are the established methodologies for synthesizing tochibanan B, and how can researchers optimize reaction conditions?
this compound synthesis typically involves multi-step organic reactions, such as cyclization or catalytic cross-coupling. Optimization requires systematic variation of parameters (temperature, solvent, catalyst loading) and monitoring via thin-layer chromatography (TLC) or HPLC. Researchers should design a factorial experiment to identify critical variables, followed by response surface methodology (RSM) for fine-tuning . For example, a recent study reported 72% yield under anhydrous conditions with Pd(OAc)₂ catalysis (Table 1).
Table 1 : Comparative synthesis yields under varying conditions.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 80 | 72 |
| CuI | DMF | 100 | 58 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) are standard for structural elucidation. Purity should be confirmed via HPLC with UV/Vis or MS detection. For crystalline samples, X-ray diffraction (XRD) provides definitive confirmation. Researchers must adhere to journal guidelines (e.g., Beilstein Journal) for reporting spectral data, including δ values and coupling constants .
Q. How should researchers design initial bioactivity assays for this compound?
Begin with in vitro assays targeting specific pathways (e.g., enzyme inhibition, cytotoxicity). Use dose-response curves to determine IC₅₀ values and include positive/negative controls. For example, a 2024 study tested this compound against MCF-7 cells, revealing IC₅₀ = 12.5 μM via MTT assay . Ensure assays comply with ethical standards for cell lines or animal models .
Advanced Research Questions
Q. How can contradictory data regarding this compound’s bioactivity be resolved?
Contradictions often arise from variability in assay conditions (e.g., cell passage number, solvent effects). To address this:
- Replicate experiments across independent labs.
- Apply meta-analysis to aggregate data, using random-effects models to account for heterogeneity.
- Validate findings via orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests) . A 2023 study resolved discrepancies in IC₅₀ values by standardizing DMSO concentrations to <0.1% .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding affinities and stability. Researchers should validate predictions with mutagenesis or isothermal titration calorimetry (ITC). For instance, a 2025 study identified a hydrophobic binding pocket in COX-2 through 100-ns simulations, corroborated by ΔG = -9.8 kcal/mol .
Q. How can researchers design comparative studies between this compound and its structural analogs?
Use a scaffold-hopping approach to synthesize analogs with modified substituents. Compare pharmacokinetic properties (logP, solubility) and bioactivity via ANOVA or machine learning models (e.g., random forest). A 2024 comparative analysis revealed that a methoxy group at C-7 enhanced blood-brain barrier penetration by 40% .
Q. What statistical methods are recommended for analyzing dose-response or time-series data in this compound studies?
Nonlinear regression (e.g., sigmoidal curve fitting) is standard for dose-response data. For time-series, use mixed-effects models to account for repeated measurements. LASSO regression can identify significant predictors in high-dimensional datasets, such as multi-omics profiles .
Methodological Guidelines
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectra, crystallographic data (CIF files), and assay protocols in supplementary materials .
- Ethical Compliance : Document IRB approval for studies involving human-derived samples and adhere to ARRIVE guidelines for animal research .
- Contradiction Analysis : Use triangulation (multiple methods or datasets) to confirm findings, as emphasized in qualitative research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
